NVP-LCQ195, also known as AT9311, is a small molecule heterocyclic compound developed by Novartis Pharma and Astex Therapeutics. [, ] It belongs to a class of compounds known as CDK inhibitors, which are designed to interfere with the activity of CDKs, key regulators of the cell cycle. [] NVP-LCQ195 specifically inhibits CDK1, CDK2, CDK3, CDK5, and CDK9. []
In the context of scientific research, NVP-LCQ195 serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly in the development and progression of MM. [, ] Its multi-targeted nature allows researchers to study the effects of inhibiting multiple CDKs simultaneously, providing insights into the complex interplay between these kinases in cancer cells.
NVP-LCQ195 exerts its anti-MM activity by primarily targeting CDK1 and CDK2. [] These kinases play crucial roles in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the S phase, followed by apoptosis (programmed cell death). []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: